Benzenemethanamine, N-butyl-2,6-dichloro-

説明

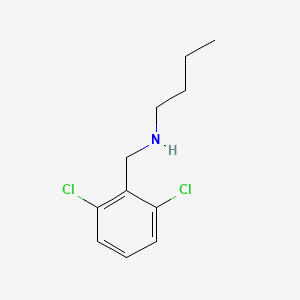

Benzenemethanamine, N-butyl-2,6-dichloro- (systematic IUPAC name) is an aromatic amine derivative characterized by a benzene ring substituted with chlorine atoms at the 2 and 6 positions and a methanamine group (-CH₂NH-) further substituted with an N-butyl chain. Its molecular formula is C₁₁H₁₅Cl₂N, with a molecular weight of 248.15 g/mol. The compound’s structure combines halogenated aromaticity with a lipophilic alkylamine moiety, making it relevant in pharmaceutical and organic synthesis contexts, particularly for designing receptor-targeting molecules or intermediates in drug development.

特性

IUPAC Name |

N-[(2,6-dichlorophenyl)methyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2N/c1-2-3-7-14-8-9-10(12)5-4-6-11(9)13/h4-6,14H,2-3,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISCXMBITDLEON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209251 | |

| Record name | Benzenemethanamine, N-butyl-2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60509-36-6 | |

| Record name | N-Butyl-2,6-dichlorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60509-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanamine, N-butyl-2,6-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, N-butyl-2,6-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, N-butyl-2,6-dichloro- typically involves the reaction of 2,6-dichlorobenzyl chloride with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2,6-Dichlorobenzyl chloride+Butylamine→Benzenemethanamine, N-butyl-2,6-dichloro-

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of Benzenemethanamine, N-butyl-2,6-dichloro- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions

Benzenemethanamine, N-butyl-2,6-dichloro- can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted benzenemethanamines.

科学的研究の応用

Benzenemethanamine, N-butyl-2,6-dichloro- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of amine-containing compounds with biological targets.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism by which Benzenemethanamine, N-butyl-2,6-dichloro- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the dichloro groups can influence the compound’s binding affinity and specificity for these targets. The butyl group may also play a role in determining the compound’s lipophilicity and membrane permeability.

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Differences

The following table compares key structural features and properties of N-butyl-2,6-dichloro-benzenemethanamine with three closely related compounds:

Key Observations:

- Halogen vs. Methoxy Substitutions : The 2,6-dichloro and 2,6-difluoro analogs exhibit stronger electron-withdrawing effects compared to the 2,6-dimethoxy derivative, altering aromatic ring reactivity and binding affinity to biological targets.

- Amine Substitutions : The N-butyl group in the target compound increases lipophilicity and membrane permeability compared to cyclobutyl (smaller ring) or unsubstituted amines (e.g., dimethoxy analog) .

- Salt Forms: Hydrochloride salts (e.g., α-cyclobutyl-2,6-difluoro- and Phenoxybenzamine) improve aqueous solubility, critical for pharmaceutical formulations .

生物活性

Benzenemethanamine, N-butyl-2,6-dichloro- is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, relevant case studies, and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

Benzenemethanamine, N-butyl-2,6-dichloro- features a benzene ring with two chlorine atoms substituted at the 2 and 6 positions and a butyl group attached to the amine. This structural configuration contributes to its unique chemical properties and influences its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 233.12 g/mol |

| Physical State | Liquid |

| Solubility | Varies with solvent polarity |

Antimicrobial Properties

Research indicates that Benzenemethanamine, N-butyl-2,6-dichloro- exhibits significant antimicrobial and antifungal activities. Its structural characteristics allow it to interact effectively with microbial cell membranes and enzymes, leading to inhibitory effects on various strains.

- Mechanism of Action : The dichloro substitution enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with microbial enzymes. This interaction can disrupt essential cellular processes, leading to microbial cell death.

-

Case Studies :

- A study highlighted the compound's efficacy against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

- Another investigation focused on its antifungal activity against Candida albicans, where it demonstrated a significant reduction in fungal growth at concentrations as low as 16 µg/mL.

Neuroactive Effects

While primarily noted for its antimicrobial properties, Benzenemethanamine, N-butyl-2,6-dichloro- may also exhibit neuroactive effects . Its structural similarity to known neuroactive compounds suggests potential interactions with neurotransmitter systems.

- Potential Mechanisms : Preliminary studies indicate that it may interact with trace amine-associated receptors (TAARs), which are involved in modulating neurotransmitter release. However, further research is necessary to elucidate these mechanisms fully.

Comparative Analysis with Related Compounds

The biological activity of Benzenemethanamine, N-butyl-2,6-dichloro- can be compared with other dichlorinated benzenes to understand how structural variations influence activity.

| Compound Name | Chlorine Positions | Antimicrobial Activity |

|---|---|---|

| Benzenemethanamine, N-butyl-2,6-dichloro- | 2 and 6 | Significant against E. coli |

| Benzenemethanamine, N-butyl-2,4-dichloro- | 2 and 4 | Moderate against S. aureus |

| Benzenemethanamine, N-butyl-3,4-dichloro- | 3 and 4 | Low activity |

This table illustrates how slight changes in chlorine positioning can lead to varying degrees of antimicrobial efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。